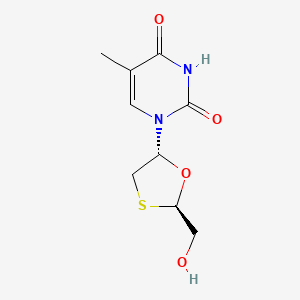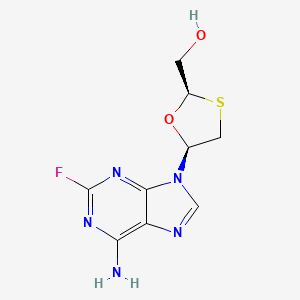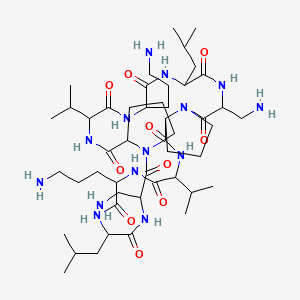
4,4'-Dpa-gramicidin S
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Dpa-gramicidin S: is a synthetic analog of gramicidin S, a well-known cyclic decapeptide antibiotic. This compound is characterized by the substitution of D-phenylalanine residues with D-diaminopropionic acid residues at the 4,4’ positions. This modification enhances its antimicrobial activity against certain Gram-negative bacteria, making it a valuable compound in the field of antibiotic research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Dpa-gramicidin S involves the stepwise elongation of the peptide chain using Boc-amino acid active esters and successive trifluoroacetic acid treatments. The process begins with the protection of β,γ-diamino acids, followed by their incorporation into the peptide chain. The final product is obtained through hydrogenolysis to remove protective groups .
Industrial Production Methods: These methods allow for the efficient production of cyclic peptides with high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions: 4,4’-Dpa-gramicidin S undergoes various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s functional groups, potentially altering its antimicrobial properties.
Reduction: Reduction reactions can be used to modify specific amino acid residues within the peptide.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s activity or stability.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like N-hydroxysuccinimide esters and acyl fluorides are employed for substitution reactions.
Major Products: The major products formed from these reactions include modified analogs of 4,4’-Dpa-gramicidin S with enhanced or altered antimicrobial properties .
Wissenschaftliche Forschungsanwendungen
4,4’-Dpa-gramicidin S has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the structure-activity relationships of cyclic peptides.
Biology: The compound’s antimicrobial properties make it a valuable tool for studying bacterial resistance mechanisms and developing new antibiotics.
Medicine: 4,4’-Dpa-gramicidin S is explored for its potential use in treating infections caused by Gram-negative bacteria.
Wirkmechanismus
The mechanism of action of 4,4’-Dpa-gramicidin S involves its interaction with bacterial cell membranes. The compound inserts itself into the lipid bilayer, forming channels that disrupt the membrane’s integrity. This leads to the loss of intracellular solutes, dissipation of the transmembrane potential, inhibition of respiration, reduction in ATP pools, and inhibition of DNA, RNA, and protein synthesis, ultimately resulting in cell death .
Vergleich Mit ähnlichen Verbindungen
Gramicidin S: The parent compound, known for its antimicrobial activity against Gram-positive bacteria.
Gramicidin D: Another analog with similar antimicrobial properties but different amino acid composition.
Temporin L: A membranotropic peptide with antimicrobial activity, but less effective than 4,4’-Dpa-gramicidin S.
Uniqueness: 4,4’-Dpa-gramicidin S is unique due to its enhanced activity against Gram-negative bacteria, which is not commonly observed in other gramicidin analogs. This makes it a promising candidate for developing new antibiotics targeting resistant bacterial strains .
Eigenschaften
CAS-Nummer |
87647-91-4 |
|---|---|
Molekularformel |
C48H86N14O10 |
Molekulargewicht |
1019.3 g/mol |
IUPAC-Name |
3,21-bis(aminomethyl)-9,27-bis(3-aminopropyl)-6,24-bis(2-methylpropyl)-12,30-di(propan-2-yl)-1,4,7,10,13,19,22,25,28,31-decazatricyclo[31.3.0.015,19]hexatriacontane-2,5,8,11,14,20,23,26,29,32-decone |
InChI |
InChI=1S/C48H86N14O10/c1-25(2)21-31-41(65)57-33(23-51)47(71)61-19-11-15-35(61)43(67)60-38(28(7)8)46(70)54-30(14-10-18-50)40(64)56-32(22-26(3)4)42(66)58-34(24-52)48(72)62-20-12-16-36(62)44(68)59-37(27(5)6)45(69)53-29(13-9-17-49)39(63)55-31/h25-38H,9-24,49-52H2,1-8H3,(H,53,69)(H,54,70)(H,55,63)(H,56,64)(H,57,65)(H,58,66)(H,59,68)(H,60,67) |
InChI-Schlüssel |
IXGZZCOPHBFCLM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)N1)CCCN)C(C)C)CN)CC(C)C)CCCN)C(C)C)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


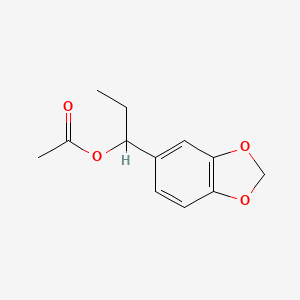
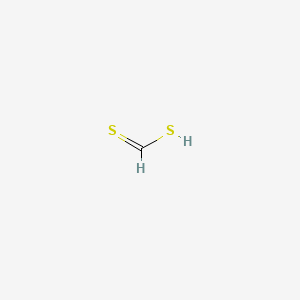
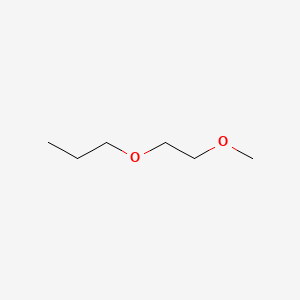
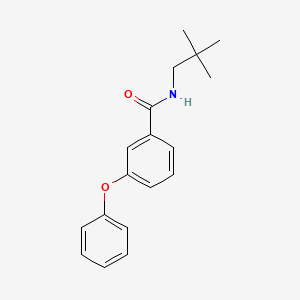
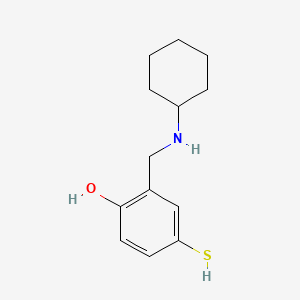

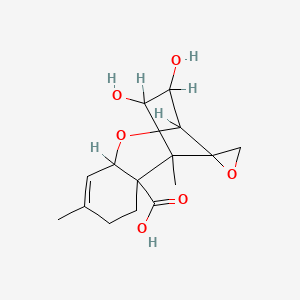

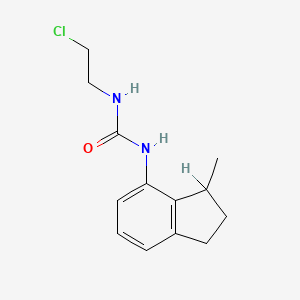
![1-(4-Bromophenyl)violuric acid [WHO-DD]](/img/structure/B12793731.png)

